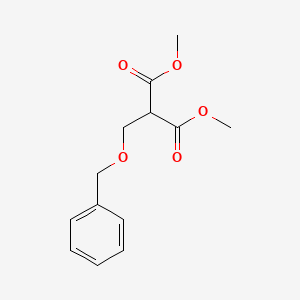
Dimethyl 2-((benzyloxy)methyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-((benzyloxy)methyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ester groups and a benzyloxy group attached to the malonate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-((benzyloxy)methyl)malonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound often involves the esterification of cyanoacetic acid with methanol under acidic conditions, followed by alkylation with benzyl bromide. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Major Products Formed
Alkylation: Substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Applications De Recherche Scientifique
Dimethyl 2-((benzyloxy)methyl)malonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-((benzyloxy)methyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate can react with electrophiles such as alkyl halides to form new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and the formation of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Methyl 2-acetylbenzoate: Used in the synthesis of phthalides and other heterocyclic compounds.
Uniqueness
Dimethyl 2-((benzyloxy)methyl)malonate is unique due to the presence of the benzyloxy group, which imparts additional reactivity and allows for the synthesis of more complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value compounds .
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
dimethyl 2-(phenylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C13H16O5/c1-16-12(14)11(13(15)17-2)9-18-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
UFVQZBWPKUUSKM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(COCC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
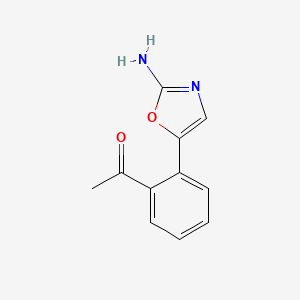
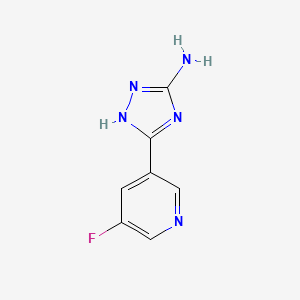
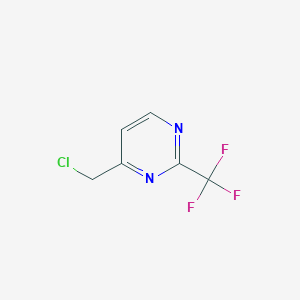
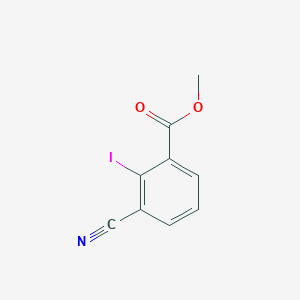
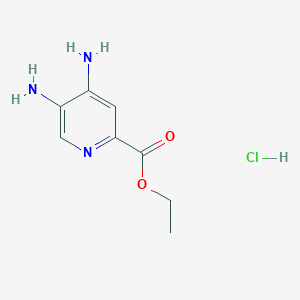
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)

![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
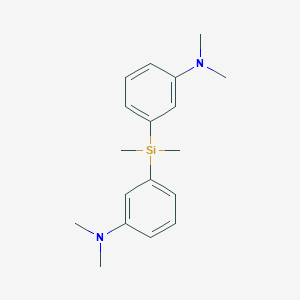
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
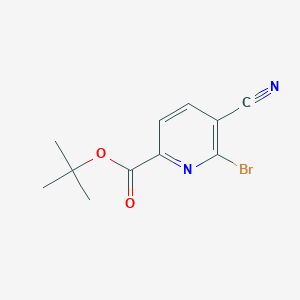
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
